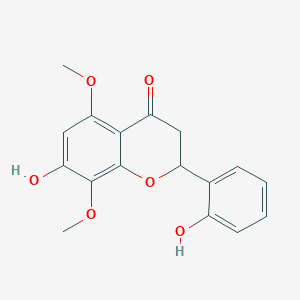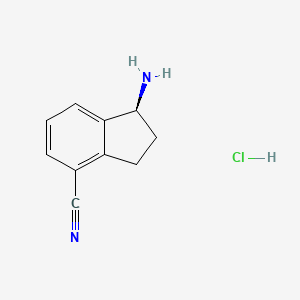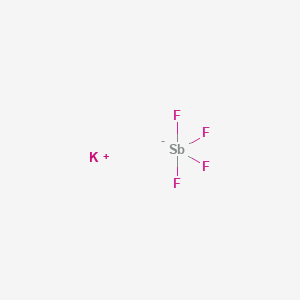
2-PROPANE-D7-THIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propane-d7-thiol is a deuterated analog of 2-propanethiol, a compound characterized by the presence of a thiol group (-SH) attached to a propane backbone. The deuterium atoms replace the hydrogen atoms in the propane structure, making it useful in various research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: 2-Propane-d7-thiol can be synthesized through several methods, including:
Isothiouronium Salts: This method involves the reaction of isothiouronium salts with deuterated alkyl halides under basic conditions to yield the desired thiol compound.
Catalytic Preparation Using Hydrogen Sulfide: Deuterated propane can be reacted with hydrogen sulfide in the presence of a catalyst to produce this compound.
Thiolacetic Acid/Thioacetates: Deuterated propane can be reacted with thiolacetic acid or thioacetates, followed by hydrolysis to yield the thiol.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and specialized catalytic processes to ensure high purity and yield. The exact methods may vary depending on the scale and specific requirements of the production process.
化学反応の分析
2-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are typical reducing agents.
Nucleophiles: Thiol groups can act as nucleophiles in substitution reactions, often requiring basic conditions to deprotonate the thiol.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Thiols: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-Propane-d7-thiol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Propane-d7-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with electrophiles, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions . These properties make it a versatile compound in both chemical and biological systems.
類似化合物との比較
2-Propane-d7-thiol can be compared with other thiol compounds such as:
2-Propanethiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
Ethanethiol: A smaller thiol compound with different reactivity due to its shorter carbon chain.
Butanethiol: A larger thiol compound with increased hydrophobicity and different reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for detailed mechanistic studies and tracing experiments that are not possible with non-deuterated analogs .
特性
CAS番号 |
1219803-56-1 |
|---|---|
分子式 |
C3HD7S |
分子量 |
83.2 |
同義語 |
2-PROPANE-D7-THIOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


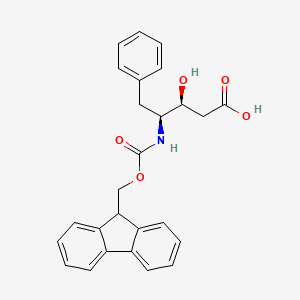
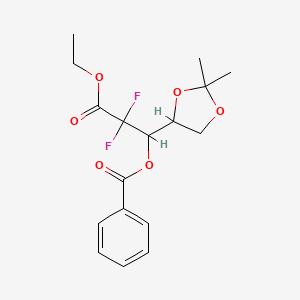
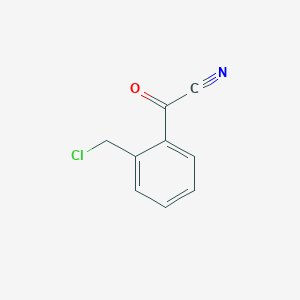
![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)
